

A Comparative Analysis of ^{82}Se Double Beta Decay Data from Leading Experiments

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Selenium-82**

Cat. No.: **B081159**

[Get Quote](#)

A detailed guide for researchers cross-verifying experimental results on the double beta decay of **Selenium-82**, featuring data from the NEMO-3, CUPID-0, and SuperNEMO experiments.

The study of double beta decay, a rare nuclear transition, is paramount in the field of particle and nuclear physics. It offers a unique window into the nature of neutrinos, particularly the search for its hypothetical neutrinoless mode ($0\nu\beta\beta$), which, if observed, would confirm that neutrinos are their own antiparticles (Majorana particles) and would provide information on the neutrino mass scale. **Selenium-82** (^{82}Se) is a key isotope for these investigations due to its relatively high decay energy ($Q\beta\beta$) and long two-neutrino double beta decay ($2\nu\beta\beta$) half-life. This guide provides a comprehensive cross-verification of ^{82}Se decay data from three pivotal experiments: NEMO-3, CUPID-0, and the next-generation SuperNEMO.

Quantitative Data Comparison

The following table summarizes the key quantitative results for the double beta decay of ^{82}Se as measured by the NEMO-3 and CUPID-0 experiments. These values are essential for researchers looking to compare and validate findings across different experimental techniques.

Parameter	NEMO-3	CUPID-0	SuperNEMO
2νββ Half-life ($T_{1/2}$) [$\times 10^{19}$ yr]	9.39 ± 0.17 (stat) ± 0.58 (syst)[1][2]	$8.6 +0.2 -0.1$ [3]	Expected to improve precision
0νββ Half-life ($T_{1/2}$) Limit [yr]	$> 2.5 \times 10^{23}$ (90% C.L.)[1][2]	$> 4.6 \times 10^{24}$ (90% C.I.)[4]	Projected sensitivity: $\sim 2 \times 10^{26}$ [5]
Qββ-value [keV]	2997.9 ± 0.3	2997.9 ± 0.3 [3]	2997.9 ± 0.3
Isotope Mass [kg]	0.93[1][2]	~5.53 (effective)[1]	6.11[6][7]

Experimental Protocols

The methodologies employed by each experiment are crucial for understanding the origin of the data and potential systematic uncertainties. While NEMO-3 and SuperNEMO utilize a similar technique, CUPID-0 represents a different technological approach.

NEMO-3 (Neutrino Ettore Majorana Observatory)

The NEMO-3 detector, operational at the Modane Underground Laboratory (LSM), was designed to identify the two electrons emitted in double beta decay and reconstruct their trajectories. This unique feature allows for powerful background rejection.[8]

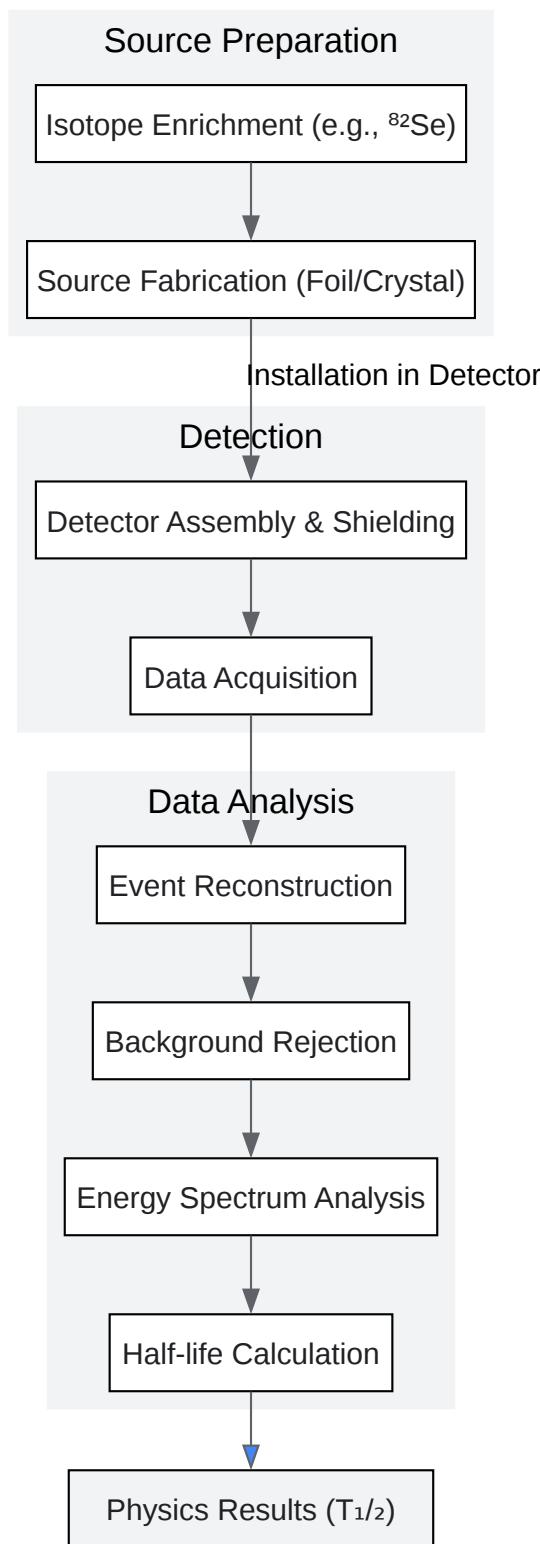
- **Detection Technique:** Tracker-Calorimeter. A tracking chamber (wire chamber) operating in Geiger mode reconstructs the paths of the two electrons, allowing for the identification of their common vertex on the source foil. A surrounding calorimeter made of plastic scintillators coupled to photomultiplier tubes measures the energy of the electrons.[7]
- **Source:** Thin foils of various isotopes, including 0.93 kg of ^{82}Se , were placed in the center of the detector.[1][2] This separation of source and detector is a key feature of the NEMO design.[6]
- **Data Analysis:** The ability to reconstruct the event topology is a significant advantage, enabling the discrimination of signal events from various background sources.[9] The final analysis relies on the energy sum of the two electrons.

CUPID-0 (CUORE Upgrade with Particle ID)

CUPID-0, located at the Gran Sasso National Laboratory (LNGS), served as a demonstrator for the next generation of cryogenic calorimeters. It has provided the most precise measurement of the $2\nu\beta\beta$ decay of ^{82}Se .[\[10\]](#)

- Detection Technique: Scintillating Cryogenic Calorimeters (Bolometers). The experiment uses zinc selenide (ZnSe) crystals, which act as both the source of the decay and the detector.[\[3\]](#) These crystals are cooled to millikelvin temperatures. When a decay occurs, the deposited energy causes a measurable temperature rise. A simultaneous light signal is detected, which allows for particle identification and the rejection of alpha background events.[\[11\]](#)
- Source: The CUPID-0 detector consisted of an array of 26 ZnSe crystals, with 24 of them enriched to 95% in ^{82}Se .[\[10\]](#)
- Data Analysis: The high energy resolution of the bolometers is a key feature. The particle identification capability significantly reduces the background in the region of interest for the $0\nu\beta\beta$ decay search.[\[11\]](#)

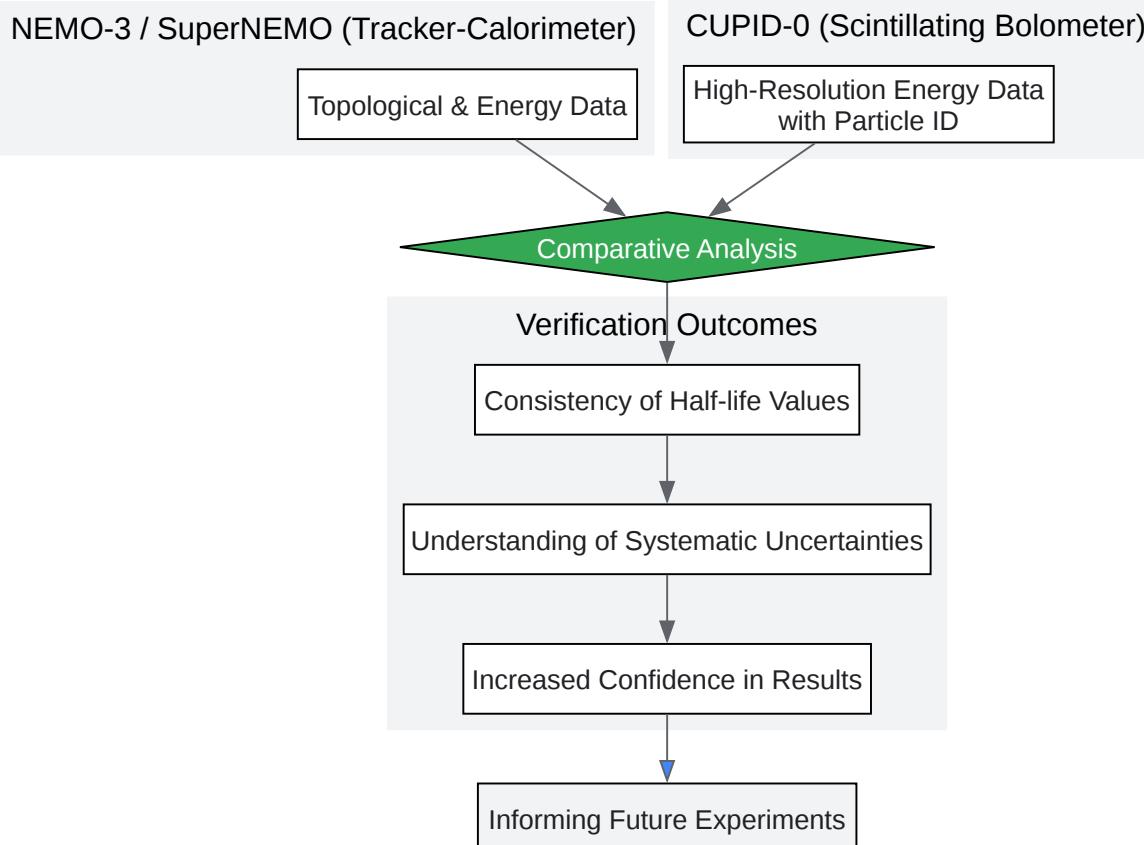
SuperNEMO


The SuperNEMO experiment is the successor to NEMO-3, designed to scale up the same well-established tracker-calorimeter technique to a larger isotope mass and with improved sensitivity.[\[5\]](#)[\[8\]](#)

- Detection Technique: The core design is based on the NEMO-3 concept, with a tracking device and a calorimeter.[\[7\]](#) The design is modular, allowing for scalability.
- Source: The SuperNEMO demonstrator module contains 6.11 kg of ^{82}Se in the form of thin metallic strips.[\[6\]](#)[\[7\]](#) The source foils are produced with a focus on ultra-high radiopurity.[\[6\]](#)
- Projected Performance: SuperNEMO aims to reach a sensitivity to the $0\nu\beta\beta$ decay half-life of the order of 10^{26} years, which corresponds to a Majorana neutrino mass sensitivity in the range of 50-100 meV.[\[7\]](#)

Visualizing the Methodologies

To better understand the experimental workflows and the logic of data cross-verification, the following diagrams are provided.


Generalized Workflow for Double Beta Decay Experiments

[Click to download full resolution via product page](#)

A generalized workflow for double beta decay experiments.

Cross-Verification of ^{82}Se Decay Data

[Click to download full resolution via product page](#)

Logical flow for cross-verifying ^{82}Se decay data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. [1806.05553] Final results on ${}^{82}\text{Se}$ double beta decay to the ground state of ${}^{82}\text{Kr}$ from the NEMO-3 experiment [arxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. [2206.05130] Final Result on the Neutrinoless Double Beta Decay of ${}^{82}\text{Se}$ with CUPID-0 [arxiv.org]
- 5. [0909.3167] SuperNEMO - the next generation double beta decay experiment [arxiv.org]
- 6. Experiment [supernemo.org]
- 7. researchgate.net [researchgate.net]
- 8. SuperNEMO [supernemo.org]
- 9. indico.in2p3.fr [indico.in2p3.fr]
- 10. CUPID-0 reveals the dynamics of the two-neutrino double-beta decay of Se-82 - LNGS [lnsgs.infn.it]
- 11. [1802.07791] First Result on the Neutrinoless Double Beta Decay of ${}^{82}\text{Se}$ with CUPID-0 [arxiv.org]
- To cite this document: BenchChem. [A Comparative Analysis of ${}^{82}\text{Se}$ Double Beta Decay Data from Leading Experiments]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b081159#cross-verification-of-se-decay-data-from-different-experiments>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com